

Application Note: Detection of Trichloroethylene using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trichloroethylene*

Cat. No.: *B050587*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trichloroethylene (TCE) is a volatile organic compound (VOC) that has been widely used as an industrial solvent and degreasing agent.^[1] Due to its widespread use, TCE is a common environmental contaminant found in groundwater and drinking water supplies.^[2] Exposure to TCE has been linked to various adverse health effects, including central nervous system depression and certain types of cancer.^[2] Consequently, sensitive and reliable analytical methods are crucial for monitoring TCE levels in various matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the detection and quantification of TCE due to its high sensitivity and selectivity.^{[3][4]} This application note provides detailed protocols for the analysis of TCE in water and biological samples using GC-MS.

Data Presentation

The following tables summarize the quantitative data from various validated methods for TCE detection using GC-MS. These methods employ different sample preparation techniques, including liquid-liquid extraction (LLE), solid-phase microextraction (SPME), and purge and trap (P&T).

Table 1: Quantitative Data for TCE Analysis in Water Samples

Parameter	Liquid-Liquid Extraction (LLE)	Solid-Phase Microextraction (SPME)
Limit of Quantitation (LOQ)	5 µg/L[2][5]	10 ng/mL[1]
Linear Range	5 - 1000 µg/L[2]	10 - 1000 ng/mL[1]
Recovery	High (not specified)[2]	29% - 41% (LLME-SPME)[1]
Precision (%RSD)	<13%[2]	1.0 - 8.9%[6]
Sample Volume	200 µL[2]	10 mL[1]
Key Advantages	Simple, fast, high recovery[2][5]	High sensitivity, minimal solvent use[3]

Table 2: Quantitative Data for TCE Analysis in Biological Samples

Parameter	Headspace SPME (HS-SPME)
Matrix	Rat Blood, Plasma, Liver, Kidney, Lung
Limit of Detection (LOD)	1 ng/mL[3]
Lower Limit of Quantitation (LLOQ)	0.25 ng/mL (in rat plasma)[3]
Linear Range	0.25 - 100 ng/mL (in rat plasma)[3]
Precision (%RSD)	<8.0% (intra-day and inter-day)[3]
Key Advantages	Rapid, simple, sensitive, small sample volume[3]

Experimental Protocols

This section provides detailed methodologies for the analysis of TCE using GC-MS, covering sample preparation and instrument parameters.

Protocol 1: Analysis of TCE in Water by Liquid-Liquid Extraction (LLE) GC-MS

This protocol is adapted from a validated method for the quantitation of TCE in drinking water.

[2][5]

1. Materials and Reagents

- **Trichloroethylene (TCE) standard**
- Diethyl ether (analytical grade)
- Deionized water
- Conical bottom glass vials with caps
- Vortex mixer
- Gas-tight syringe

2. Sample Preparation

- Prepare a stock solution of 10 mg/L TCE in deionized water.
- From the stock solution, create a series of calibration standards by diluting with deionized water to concentrations of 5, 10, 20, 40, 60, 100, 200, 400, 600, and 1000 µg/L.[2]
- For each sample and standard, add 200 µL of the aqueous solution to a conical bottomed glass vial.
- Add 200 µL of diethyl ether to the vial.
- Cap the vial and vortex for 15 seconds.[2]
- Allow the layers to separate. The top organic layer contains the extracted TCE.

3. GC-MS Parameters

- GC System: Agilent DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[2]
- Injection: 2 µL of the diethyl ether extract using a gas-tight syringe.[2]

- Injector Port Temperature: 100°C.[2]
- Mode: Splitless.[2]
- Oven Temperature Program: Isothermal at 35°C for 4 minutes.[2]
- Carrier Gas: Helium at a flow rate of 30 cm/min.[2]
- MS System:
 - Source Temperature: 100°C.[2]
 - Transfer Line Temperature: 200°C.[2]
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Mode: Selected Ion Monitoring (SIM) of the TCE molecular ion at m/z 129.9144.[2]

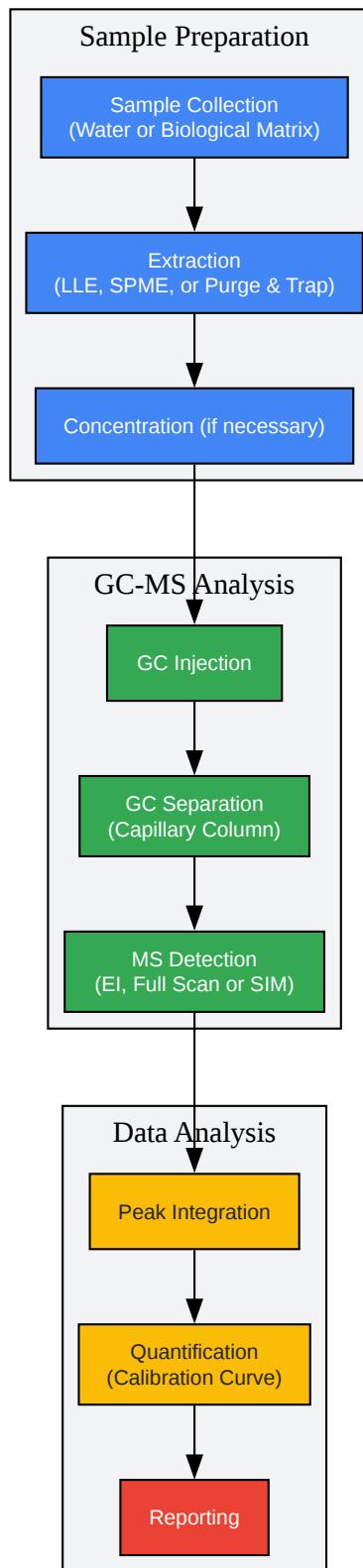
Protocol 2: Analysis of TCE in Water by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is based on a method developed for the determination of TCE in water using a portable GC/MS system.[1]

1. Materials and Reagents

- **Trichloroethylene (TCE)** standard
- Deuterated TCE (TCE-d) as internal standard
- Hexane
- 20-mL headspace glass vials with PTFE/silicone septa
- SPME fiber (e.g., PDMS/DVB)
- Magnetic stir bar

2. Sample Preparation


- Prepare TCE standard solutions in acetonitrile.
- Place a magnetic stir bar and 10 mL of the water sample into a 20-mL headspace glass vial.
- Add 20 μ L of the TCE standard solution, 20 μ L of TCE-d internal standard solution, and 20 μ L of hexane.[\[1\]](#)
- Seal the vial with an aluminum cap.
- Expose the SPME fiber to the headspace for 15 minutes at 31°C while stirring.[\[1\]](#)

3. GC-MS Parameters

- GC System: Capillary column suitable for VOC analysis.
- Injection: Insert the SPME fiber into the GC injector for thermal desorption.
- Injector Port Temperature: 270°C.[\[1\]](#)
- Desorption Time: 5 seconds.[\[1\]](#)
- Mode: Split (1:10 ratio).[\[1\]](#)
- Oven Temperature Program: 50°C hold for 10 s, ramp at 2°C/s to 250°C, hold for 10 s.[\[1\]](#)
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[\[1\]](#)
- MS System:
 - Transfer Line Temperature: 270°C.[\[1\]](#)
 - Ion Source Temperature: 270°C.[\[1\]](#)
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[1\]](#)
 - Scan Mode: Full scan from m/z 49 to 527.[\[1\]](#)

Visualizations

The following diagram illustrates the general experimental workflow for the detection of **Trichloroethylene** using GC-MS.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for TCE analysis by GC-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ANALYTICAL METHODS - Toxicological Profile for Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Application of static headspace GC-MS for detection of residual trichloroethylene and toluene solvents in β -cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Detection of Trichloroethylene using Gas Chromatography-Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b050587#trichloroethylene-detection-using-gas-chromatography-mass-spectrometry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com